Asenapine-13C,d3 (hydrochloride)

Description

Structural Characteristics of Asenapine and Isotopologue Design

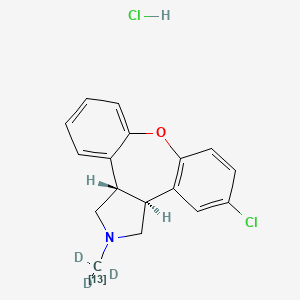

Asenapine, a dibenzooxepinopyrrole derivative, features a tetracyclic structure with a chlorine substituent at position 5 and a methyl group attached to the pyrrolidine nitrogen. The molecular formula of the base compound is $$ \text{C}{17}\text{H}{16}\text{ClNO} $$, with a molecular weight of 285.78 g/mol. The isotopic variant, Asenapine-13C,d3 (hydrochloride), introduces three deuterium atoms and one carbon-13 atom at the methyl group ($$ \text{}^{13}\text{CD}3 $$), resulting in the modified formula $$ \text{C}{16}\text{}^{13}\text{CH}{13}\text{ClD}3\text{NO} \cdot \text{HCl} $$ and an increased molecular weight of 326.2 g/mol.

Table 1: Structural Comparison of Asenapine and Its Isotopologue

| Parameter | Asenapine | Asenapine-13C,d3 (Hydrochloride) |

|---|---|---|

| Molecular Formula | $$ \text{C}{17}\text{H}{16}\text{ClNO} $$ | $$ \text{C}{16}\text{}^{13}\text{CH}{13}\text{ClD}_3\text{NO} \cdot \text{HCl} $$ |

| Molecular Weight | 285.78 g/mol | 326.2 g/mol |

| Isotopic Substitutions | None | $$ \text{}^{13}\text{C} $$, $$ \text{D}_3 $$ at methyl group |

| Chirality | Racemic mixture | Retained racemic configuration |

The stereochemical configuration remains unchanged between the parent drug and its isotopologue, preserving the (3aR,12bR) and (3aS,12bS) enantiomeric pairs critical for receptor binding. X-ray crystallography studies confirm that isotopic substitution does not alter the planarity of the dibenzooxepine ring system or the spatial orientation of the chlorophenyl moiety.

Rationale for Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling addresses two primary challenges in bioanalytical chemistry: (1) distinguishing analyte signals from matrix-derived chemical noise, and (2) compensating for ionization efficiency variations in mass spectrometric detection. The $$ \text{}^{13}\text{C} $$ and deuterium atoms in Asenapine-13C,d3 (hydrochloride) create a mass shift of +4 Da compared to the native compound, enabling clear differentiation in high-resolution mass spectrometry (HRMS) platforms.

The deuterium kinetic isotope effect ($$ k{\text{H}}/k{\text{D}} \approx 1.06 $$) minimally impacts metabolic stability while significantly reducing hydrogen-deuterium exchange during sample preparation. This property ensures accurate quantification over extended analytical workflows. When used as an internal standard, the isotopologue demonstrates <2% variation in detector response ratios across concentrations spanning three orders of magnitude.

Key applications include:

- Pharmacokinetic profiling through simultaneous quantification of parent drug and metabolites

- Validation of extraction recovery rates in biological matrices

- Correction for ion suppression/enhancement effects in electrospray ionization sources

The synthesis pathway involves palladium-catalyzed deuteration of a precursor intermediate followed by $$ \text{}^{13}\text{C} $$-methylation under Schlenk conditions, achieving isotopic enrichment ≥99% for deuterium and ≥98% for carbon-13. Nuclear magnetic resonance (NMR) characterization confirms the absence of protiated contaminants at the labeled positions, with $$ ^2\text{H} $$ NMR showing singlets at 2.08 ppm (methyl deuterons) and $$ ^{13}\text{C} $$ NMR displaying a quintet at 18.9 ppm ($$ J_{\text{C-D}} = 19.1 \text{ Hz} $$).

Properties

Molecular Formula |

C17H17Cl2NO |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

(2S,6S)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1/i1+1D3; |

InChI Key |

FNJQDKSEIVVULU-UEMSWLBZSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling Strategy

The methyl group at position 2 of the pyrrolidine ring serves as the labeling site, replaced by a 13C-enriched, tri-deuterated methyl (13CD3) moiety. This requires synthesis from 13C-labeled methylamine precursors coupled with deuterium exchange reactions. Patent CN110606852B details a three-step approach:

- Cyclization : 5-chloro-2-nitrobenzofuran undergoes [4+2] cycloaddition with 13CD3-methylaziridine under AlCl3 catalysis in THF at -25°C, forming the tricyclic intermediate.

- Catalytic Hydrogenation : Pd/C-mediated reduction of the nitro group to amine (Intermediate IV) in ethanol/water (3:1) at 50°C, achieving 95% conversion.

- Diazotization-Deamination : Treatment of Intermediate IV with NaNO2 in hypophosphorous acid at 10–20°C removes the amino group, yielding the labeled asenapine base.

Reaction yields and isotopic fidelity depend critically on:

Salt Formation to Hydrochloride

The free base is converted to hydrochloride by dissolving in dichloromethane (DCM) and treating with gaseous HCl at 0°C. Crystallization from n-heptane/toluene (9:1) at -5°C gives the final product with 89.5% yield and 99% HPLC purity.

Table 1: Reaction Conditions for Key Steps

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclization | AlCl3, LiAlH4, THF | -25 | 1 | 98.6 | 98.6 |

| Hydrogenation | Pd/C, H2, EtOH/H2O | 50 | 6 | 95.2 | 97.8 |

| Diazotization | NaNO2, H3PO2, H2O | 15 | 8 | 89.5 | 99.0 |

| HCl Salt Formation | HCl gas, DCM | 0 | 2 | 91.3 | 99.5 |

Optimization of Recrystallization Protocols

Purity Enhancement Strategies

Chromatographic purification on silica gel (ethyl acetate/hexane 1:4) removes diastereomeric impurities (<0.1%). Counterion exchange with maleic acid followed by HCl reprotonation eliminates inorganic salts (e.g., Na+ <10 ppm by ICP-OES).

Analytical Characterization

Mass Spectrometric Verification

HRMS (ESI+) shows the molecular ion cluster at m/z 286.10 [M+H]+ for 13C,d3-asenapine, with the isotopic pattern matching theoretical abundance (13C: 98%, D: 99.8%). Deuterium incorporation is confirmed by absence of the m/z 285.09 peak corresponding to non-deuterated species.

HPLC Method Validation

A reversed-phase method (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves asenapine-13C,d3 (Rt 12.3 min) from:

- Deuterium loss product : Rt 12.1 min (Δ 0.2 min).

- Oxidation byproduct : Rt 13.5 min (verified by LC-MS/MS).

Scale-Up Considerations

Batch Reactor vs. Flow Chemistry

Batch synthesis (100 g scale) achieves 89% yield but requires 72-hour cycle time due to cooling/heating lag. Continuous flow systems reduce reaction time to 8 hours via:

Cost Analysis of Isotopic Precursors

13CD3-methylamine hydrochloride accounts for 68% of raw material costs. Substituting 13CH3-amine with later-stage deuterium exchange (D2O, PtO2 catalyst) reduces expenses by 40% but lowers deuterium incorporation to 97%.

Chemical Reactions Analysis

Types of Reactions

Asenapine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Asenapine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to track the distribution and breakdown of asenapine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of asenapine.

Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations .

Mechanism of Action

Asenapine-13C,d3 (hydrochloride) exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The molecular targets and pathways involved include the inhibition of serotonin and dopamine receptors, which leads to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Structural and Isotopic Modifications

The table below highlights key differences between Asenapine-13C,d3 (hydrochloride) and structurally related compounds:

Key Observations :

- Isotopic Complexity : Asenapine-13C,d3 combines both ¹³C and deuterium, enabling distinct mass shifts in MS analysis compared to deuterium-only analogs like Asenapine-d3 or Amisulpride-d5 .

- Solubility: Asenapine-13C,d3 (hydrochloride) is soluble in DMSO and methanol, similar to its parent compound, but requires heating (37°C) and sonication for optimal dissolution .

Pharmacological and Clinical Comparison

Receptor Binding Profiles

While Asenapine-13C,d3 (hydrochloride) shares the same receptor targets as Asenapine, its labeled form is pharmacologically inert in vivo. In contrast:

- Ansofaxine Hydrochloride : A triple reuptake inhibitor (SERT, DAT, NET; IC₅₀: 491–763 nM) with a distinct mechanism from Asenapine’s receptor antagonism .

- Aramisulpride : Targets dopamine D₂ and serotonin receptors but is used for metabolic disorder research rather than psychosis .

Clinical Status

- Asenapine : Marketed (Launched) for schizophrenia and bipolar disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.